

# Chemical Reactivity and Stability of 2-Bromo-4'-isopropylbenzophenone: A Technical Guide

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## Compound of Interest

Compound Name:	2-Bromo-4'-isopropylbenzophenone
Cat. No.:	B145071

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of **2-Bromo-4'-isopropylbenzophenone**. The information presented is intended to support research, development, and handling of this compound in a laboratory and industrial setting.

## Chemical Identity and Physical Properties

**2-Bromo-4'-isopropylbenzophenone** is a substituted aromatic ketone. Its structure features a benzoyl group attached to a phenyl ring bearing a bromine atom at the 2-position, and another phenyl ring with an isopropyl group at the 4'-position.

Property	Value	Source
IUPAC Name	(2-bromophenyl)(4-isopropylphenyl)methanone	-
Molecular Formula	C <sub>16</sub> H <sub>15</sub> BrO	-
Molecular Weight	303.20 g/mol	-
CAS Number	137327-30-1	-
Appearance	Viscous colorless oil	<a href="#">[1]</a>
Purity	97%	<a href="#">[1]</a>

# Chemical Reactivity

The reactivity of **2-Bromo-4'-isopropylbenzophenone** is primarily dictated by the presence of the aryl bromide, the benzophenone carbonyl group, and the isopropyl substituent.

## Reactions at the Aryl Bromide

The carbon-bromine bond is a key site for synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The aryl bromide can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). This organometallic intermediate is a powerful nucleophile and can react with various electrophiles.

### Experimental Protocol: Formation of the Grignard Reagent

- Preparation: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
- Activation of Magnesium: Place magnesium turnings in a round-bottom flask. A crystal of iodine can be added to activate the magnesium surface.
- Reaction: Add anhydrous THF to the flask. A solution of **2-Bromo-4'-isopropylbenzophenone** in anhydrous THF is then added dropwise to the stirred suspension of magnesium. The reaction is typically initiated with gentle heating and then maintained at a suitable temperature (e.g., reflux) until the magnesium is consumed.
- Application: The resulting Grignard reagent, (2-(4-isopropylbenzoyl)phenyl)magnesium bromide, can be used immediately in subsequent reactions, for example, with aldehydes, ketones, or esters.



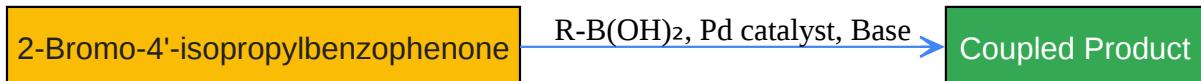
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Caption: Grignard reaction workflow.

This palladium-catalyzed cross-coupling reaction is a versatile method for forming a new carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid or ester.

#### Experimental Protocol: Suzuki-Miyaura Coupling

- Reactants: In a reaction vessel, combine **2-Bromo-4'-isopropylbenzophenone**, a suitable boronic acid or ester (e.g., phenylboronic acid), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or a palladacycle), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ).
- Solvent: A mixture of solvents is often used, such as toluene and water or dioxane and water.
- Reaction Conditions: The mixture is degassed and then heated under an inert atmosphere for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.



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Caption: Suzuki-Miyaura coupling pathway.

## Reactions of the Carbonyl Group

The benzophenone moiety can undergo typical reactions of ketones, such as reduction and nucleophilic addition.

Reaction Type	Reagents	Product
Reduction	NaBH <sub>4</sub> , LiAlH <sub>4</sub>	(2-bromophenyl)(4-isopropylphenyl)methanol
Wittig Reaction	Ylide (e.g., Ph <sub>3</sub> P=CH <sub>2</sub> )	1-(2-bromophenyl)-1-(4-isopropylphenyl)ethene
Reductive Amination	Amine, NaBH <sub>3</sub> CN	N-((2-bromophenyl)(4-isopropylphenyl)methyl)amine

## Stability

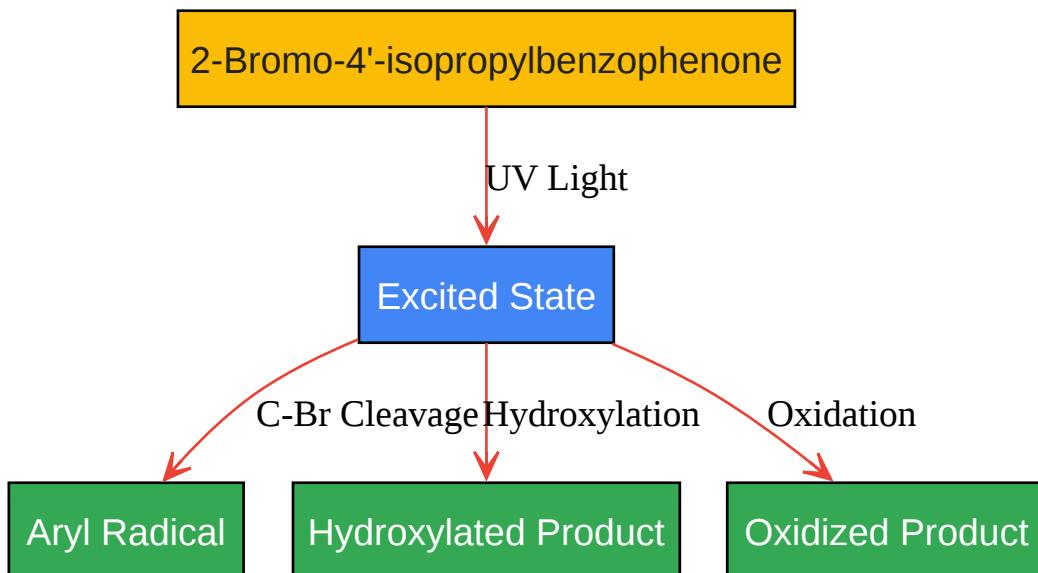
The stability of **2-Bromo-4'-isopropylbenzophenone** is influenced by environmental factors such as light, pH, and temperature.

## Photochemical Stability

Benzophenones are known to be photoactive and can undergo degradation upon exposure to UV light. The primary photochemical process for bromo-aromatic compounds can be the homolytic cleavage of the carbon-bromine bond.<sup>[2]</sup> Studies on the photodegradation of the structurally related fungicide metrafenone, which also contains a bromo-benzophenone structure, show that debromination is a dominant degradation pathway.<sup>[2]</sup>

### Potential Photodegradation Pathways

- C-Br Bond Cleavage: Homolytic cleavage of the carbon-bromine bond to form an aryl radical.
- Hydroxylation: Replacement of the bromine atom with a hydroxyl group.
- Oxidation: Oxidation of the isopropyl group.



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Caption: Potential photodegradation pathways.

## Chemical Stability

The stability of benzophenone derivatives can be pH-dependent. For instance, the degradation of Benzophenone-3 (BP-3) is highest around pH 8 in both chlorination and UV/chlorination reactions.<sup>[3]</sup> While specific data for **2-Bromo-4'-isopropylbenzophenone** is not available, it is reasonable to expect its stability to be influenced by pH, with potential for increased degradation under moderately basic conditions.

## Spectroscopic Data (Predicted)

While experimental spectra for **2-Bromo-4'-isopropylbenzophenone** are not readily available in public databases, the expected characteristic signals can be predicted based on its structure.

Spectroscopy	Characteristic Signals
<sup>1</sup> H NMR	Aromatic protons (multiplets, ~7.0-8.0 ppm), Isopropyl CH (septet, ~3.0 ppm), Isopropyl CH <sub>3</sub> (doublet, ~1.2 ppm)
<sup>13</sup> C NMR	Carbonyl carbon (~195 ppm), Aromatic carbons (~120-140 ppm), Isopropyl carbons (~34 ppm, ~24 ppm)
IR	C=O stretch (~1660 cm <sup>-1</sup> ), Aromatic C-H stretch (~3000-3100 cm <sup>-1</sup> ), C-Br stretch (~1000-1100 cm <sup>-1</sup> )
Mass Spec.	Molecular ion peak (m/z 302/304 due to Br isotopes), Fragmentation peaks corresponding to loss of Br, isopropyl, and benzoyl moieties.

## Safety and Handling

Based on safety data for similar compounds, **2-Bromo-4'-isopropylbenzophenone** should be handled with care.

- Hazards: May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3]
- Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust or vapors.
- Storage: Store in a cool, dry place away from light and incompatible materials.

This guide provides a summary of the expected chemical reactivity and stability of **2-Bromo-4'-isopropylbenzophenone** based on available data for structurally related compounds.

Researchers should always consult the specific Safety Data Sheet (SDS) for the material being used and perform appropriate risk assessments before conducting any experiments.

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